(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Beschreibung
The compound (E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (synonyms: ZINC100820789, MCULE-9356054455) features a benzamide core substituted with a sulfamoyl group at the 4-position and a benzo[d]thiazol-2(3H)-ylidene moiety. Key structural attributes include:
- Benzothiazolylidene ring: Aromatic heterocycle with methoxy and methyl substituents, influencing steric and electronic properties.
- E-configuration: Critical for molecular geometry and binding affinity .
This scaffold is structurally distinct from conventional benzamide derivatives due to the fused thiazole ring and sulfonamide substitution, which may confer unique physicochemical and pharmacological properties.
Eigenschaften
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-26(16-17-8-5-4-6-9-17)33(29,30)19-14-12-18(13-15-19)23(28)25-24-27(2)22-20(31-3)10-7-11-21(22)32-24/h4-15H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZAVWVFJKSAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of sulfamoyl derivatives, which are known for their diverse pharmacological properties, including antiviral, antibacterial, and anticancer activities. The unique structural features of this compound, including the thiazole ring and benzamide moiety, contribute to its biological efficacy.
- Molecular Formula : C25H25N3O4S2
- Molecular Weight : 495.6137 g/mol
- CAS Number : 6244-72-0
- Density : 1.29 g/cm³
- Boiling Point : 675.1°C
- Flash Point : 362.1°C
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3O4S2 |
| Molecular Weight | 495.6137 g/mol |
| Density | 1.29 g/cm³ |
| Boiling Point | 675.1°C |
| Flash Point | 362.1°C |
The biological activity of (E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is believed to involve interactions with specific biological targets such as enzymes or receptors. Research indicates that compounds with similar structures may exert their effects through the modulation of intracellular signaling pathways and enzyme inhibition.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of related sulfamoyl derivatives against Hepatitis B virus (HBV). For example, derivatives like N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide have shown significant anti-HBV activity, suggesting that similar compounds could also exhibit antiviral effects through mechanisms involving the enhancement of intracellular levels of antiviral proteins like APOBEC3G (A3G) .
Table 1: Antiviral Efficacy of Related Compounds
| Compound | IC50 (µM) Wild-Type HBV | IC50 (µM) Drug-Resistant HBV | SI (Selectivity Index) |
|---|---|---|---|
| N-(4-chlorophenyl)-4-methoxy-3-amino | 1.99 | 3.30 | 58 |
| Lamivudine | 7.37 | >440 | Not Applicable |
Case Studies
-
Case Study on Antiviral Activity :
- A study evaluated the antiviral activity of a related compound against HBV and found it significantly inhibited viral replication in vitro, demonstrating a promising therapeutic potential for treating HBV infections.
-
Case Study on Cytotoxic Effects :
- In another investigation, a compound structurally related to (E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibited selective cytotoxicity in human cancer cell lines, indicating its potential as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key Observations:
- Heterocyclic Diversity : The target compound’s benzothiazolylidene ring (rigid, planar) contrasts with thiadiazoles (e.g., compound 6) and triazoles (e.g., 7–9), which exhibit different electronic profiles and tautomeric behaviors .
- Sulfonamide vs.
- Synthetic Efficiency : Thiadiazole derivatives (e.g., compound 6) achieve high yields (~70–80%) via reflux with active methylene compounds, whereas triazoles (7–9) require multi-step cyclization .
Spectroscopic and Physicochemical Properties
Table 2: Spectral Data Comparison
| Compound | IR (C=O stretch, cm⁻¹) | ^1H-NMR Highlights | MS (m/z) |
|---|---|---|---|
| Target Compound | Not reported | Expected signals: Benzamide NH, methoxy (δ 3.8–4.0), methyl (δ 2.5–3.0) | Not reported |
| 6 | 1606 | Aromatic protons (δ 7.36–8.13), isoxazole protons | 348 (M⁺) |
| 8a | 1679, 1605 | CH₃ (δ 2.49, 2.63), aromatic protons (δ 7.47–8.39) | 414 (M⁺) |
| 7–9 | 1247–1255 (C=S) | Absence of C=O; NH (δ 3278–3414 cm⁻¹ in IR) | 444–506 (M⁺) |
| Thiazolidinone | 1715–1719 (C=O) | Ethoxy (δ 1.36, 4.35), methyl (δ 2.83) | Not reported |
Key Observations:
- C=O Stretching : The target’s benzamide C=O (expected ~1680–1700 cm⁻¹) aligns with compounds 6 and 8a (1605–1679 cm⁻¹) but contrasts with triazoles (7–9), which lack this group .
- Tautomerism : Triazoles (7–9) exist predominantly as thiones (C=S stretch at 1247–1255 cm⁻¹), while thiadiazoles (e.g., 6) retain aromatic C=O groups .
Vorbereitungsmethoden
Reaction Protocol:
Cyclization :
- 4-Methoxy-3-methylaniline (10 mmol) reacts with potassium thiocyanate (8 g) in glacial acetic acid (20 mL) at 0°C.
- Bromine (1.6 mL in acetic acid) is added dropwise, followed by stirring at 0°C for 2 hours and room temperature for 10 hours.
- Neutralization with ammonia yields 4-methoxy-3-methylbenzo[d]thiazol-2-amine (59% yield).
Ylidene Formation :
Table 1: Optimization of Benzothiazole-Ylidene Synthesis
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Glacial acetic acid | 59 | |
| Cyclization Time | 12 hours | 59 | |
| Aldehyde Equivalents | 1.2 | 78 |
Preparation of 4-(N-Benzyl-N-Methylsulfamoyl)Benzoic Acid
The sulfamoyl moiety is introduced via chlorosulfonation followed by amine substitution. Research by Zafar et al. outlines the sulfamoylation of benzoic acid derivatives using chlorosulfonic acid.
Reaction Protocol:
Chlorosulfonation :
Amine Substitution :
Table 2: Sulfamoylation Reaction Parameters
| Reagent | Role | Equivalents | Yield (%) | Reference |
|---|---|---|---|---|
| Chlorosulfonic Acid | Sulfonating Agent | 6.0 | 92 | |
| N-Benzyl-N-Methylamine | Nucleophile | 1.2 | 92 |
Amide Coupling to Form the Target Compound
The final step involves coupling the sulfamoyl benzoic acid with the benzothiazole-ylidene amine. EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) are employed as coupling agents, as validated by Zafar et al..
Reaction Protocol:
Activation :
Coupling :
Table 3: Amide Coupling Optimization
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Coupling Agent | EDC.HCl/DMAP | 85 | |
| Solvent | DCM:DMF (10:1) | 85 | |
| Reaction Time | 12 hours | 85 |
Stereochemical Control and Isolation of the E-Isomer
The E-configuration at the ylidene position is critical for biological activity. Milite et al. demonstrated that NaHSO₃-mediated condensation favors the E-isomer due to steric hindrance. Final purification via recrystallization from ethanol ensures >98% stereochemical purity.
Analytical Characterization
The compound is validated using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
